molecular formula C17H18ClN3O4S B2954811 4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 701289-81-8

4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2954811
CAS No.: 701289-81-8
M. Wt: 395.86
InChI Key: MPSBVVAKITXYAA-UHFFFAOYSA-N
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Description

4-Chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a morpholine sulfonyl group at the 3-position, and a pyridin-3-ylmethyl amine moiety.

Properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-4-3-14(17(22)20-12-13-2-1-5-19-11-13)10-16(15)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSBVVAKITXYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate sulfonyl chloride derivative.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as a Suzuki coupling, where a pyridine boronic acid derivative reacts with a halogenated benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in the combination of morpholine sulfonyl , chloro , and pyridin-3-ylmethyl groups. Below is a comparison with structurally related compounds from the evidence:

Table 1: Structural Comparison of Analogous Benzamide Derivatives
Compound Name/ID Key Substituents Molecular Formula Notable Properties/Data Reference
Target Compound 4-Cl, 3-(morpholine-4-sulfonyl), N-(pyridin-3-ylmethyl) C₁₈H₁₉ClN₃O₃S Not explicitly reported; inferred from analogs -
4d () 3,4-diCl, N-(thiazol-2-yl with morpholinomethyl) C₂₀H₂₁Cl₂N₃O₂S White solid; m.p. 168–170°C; HRMS confirmed
4e () 3,4-diCl, N-(thiazol-2-yl with 4-methylpiperazinylmethyl) C₂₂H₂₅Cl₂N₅O₂S Yellow solid; m.p. 145–147°C
Example 53 () 2-fluoro-N-isopropyl, fused chromen-pyrazolo[3,4-d]pyrimidine C₂₈H₂₂F₂N₆O₃ Brown solid; m.p. 175–178°C; Mass: 589.1 (M+1)
4-Chloro-N-(3-difluoromethylsulfonylphenyl)-3-morpholinylsulfonylbenzamide () 4-Cl, 3-(morpholine sulfonyl), N-(3-difluoromethylsulfonylphenyl) C₁₉H₁₈ClF₂N₂O₅S₂ Synth. route via benzoyl chloride; commercial applications
4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide () 4-Cl, 3-(pyrrolidine sulfonyl), N-(4-Cl-3-CF₃-phenyl) C₁₉H₁₅Cl₂F₃N₂O₃S Higher lipophilicity (CF₃ group)
Key Observations:
  • Morpholine vs. Piperazine/Pyrrolidine Sulfonyl Groups : Morpholine sulfonyl (target compound, ) enhances solubility due to its oxygen-rich ring, whereas piperazine/pyrrolidine analogs () may improve membrane permeability via basic nitrogen atoms .
  • Chloro Substituent : The 4-Cl group is conserved in many analogs (), likely contributing to electrophilic interactions in target binding.
  • Pyridinyl Moieties : The pyridin-3-ylmethyl group in the target compound contrasts with pyridin-2-yl thiazol in or pyrimidine in , affecting π-π stacking and hydrogen bonding .

Research Findings and Implications

While direct bioactivity data for the target compound are absent, inferences from analogs suggest:

  • Kinase Inhibition Potential: Pyridinyl-thiazol benzamides () are linked to kinase modulation due to their ATP-binding site mimicry .
  • Antimicrobial Activity : Sulfonamide-containing compounds (e.g., ) often exhibit antibacterial properties via dihydropteroate synthase inhibition .
  • Metabolic Stability : The absence of CF₃ (cf. ) may reduce metabolic resistance compared to trifluoromethyl analogs .

Biological Activity

The compound 4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide , also known by its chemical formula C17H18ClN3O4SC_{17}H_{18}ClN_{3}O_{4}S, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is depicted below:

4 chloro 3 morpholine 4 sulfonyl N pyridin 3 yl methyl benzamide\text{4 chloro 3 morpholine 4 sulfonyl N pyridin 3 yl methyl benzamide}

Key Properties

PropertyValue
Molecular Weight395.9 g/mol
CAS Number1155912-23-4
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

Research indicates that This compound acts primarily as a selective inhibitor of BCL-2 proteins, which are crucial in regulating apoptosis (programmed cell death) in cancer cells. By inhibiting BCL-2, the compound promotes apoptosis in malignant cells, making it a potential candidate for cancer therapy .

Antiviral Properties

Recent studies have highlighted the antiviral efficacy of similar heterocyclic compounds. The compound's structural analogs have shown promising results against various viruses, including:

  • Herpes Simplex Virus (HSV) : Compounds with similar structures exhibited significant reductions in plaque formation.
  • Hepatitis C Virus (HCV) : Selective inhibitors demonstrated effective viral load reduction in vitro .

Antibacterial Activity

In vitro studies suggest that derivatives of this compound possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

Study 1: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 1 µM to 10 µM. The IC50 value was determined to be approximately 5 µM, indicating potent cytotoxic effects against cancer cells while sparing normal cells .

Study 2: Antiviral Efficacy

In a controlled experiment, a derivative of this compound was tested against HSV. Results showed a reduction in viral plaques by up to 69% at a concentration of 0.5 mg/mL, suggesting substantial antiviral activity and potential for therapeutic application .

Study 3: Antibacterial Testing

Another investigation focused on the antibacterial properties of similar sulfonamide derivatives found that they exhibited MIC values comparable to standard treatments against Staphylococcus aureus. The findings suggest that these compounds could be developed into effective antibacterial agents .

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